
2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne is a unique organosilicon compound characterized by its multiple silicon atoms and triple bonds. This compound is known for its stability and versatility in various chemical reactions, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne typically involves the use of organosilicon precursors. One common method is the hydrosilylation of alkynes with silanes, followed by dehydrogenative coupling to form the desired compound. The reaction conditions often require the presence of a catalyst, such as platinum or palladium, and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and yield. The use of advanced catalytic systems and optimized reaction parameters ensures high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can be used under mild conditions to achieve substitution.
Major Products Formed
Scientific Research Applications
2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials.
Biology: The compound’s stability and reactivity make it useful in the development of biocompatible materials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is employed in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which 2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne exerts its effects involves the interaction of its silicon atoms with various molecular targets. The compound can form stable complexes with metals and other elements, facilitating catalytic processes and enhancing reaction efficiency. The pathways involved often include the formation of intermediate species that undergo further transformation to yield the final products.
Comparison with Similar Compounds
Similar Compounds
Octamethylcyclotetrasiloxane: Known for its use in cosmetics and personal care products.
Tetramethylsilane: Commonly used as a reference standard in NMR spectroscopy.
Hexamethyldisiloxane: Used as a solvent and in the synthesis of other organosilicon compounds.
Uniqueness
2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne stands out due to its multiple silicon atoms and triple bonds, which confer unique reactivity and stability. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a compound of significant interest in both research and industry.
Properties
CAS No. |
132625-46-8 |
|---|---|
Molecular Formula |
C16H30Si4 |
Molecular Weight |
334.75 g/mol |
IUPAC Name |
2-[dimethyl(2-trimethylsilylethynyl)silyl]ethynyl-dimethyl-(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C16H30Si4/c1-17(2,3)11-13-19(7,8)15-16-20(9,10)14-12-18(4,5)6/h1-10H3 |
InChI Key |
YHOSBWJFRGXQOS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#C[Si](C)(C)C#C[Si](C)(C)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




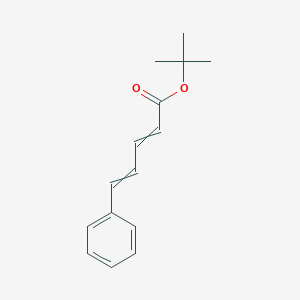
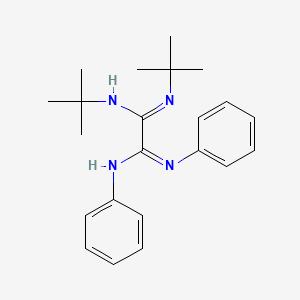
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)

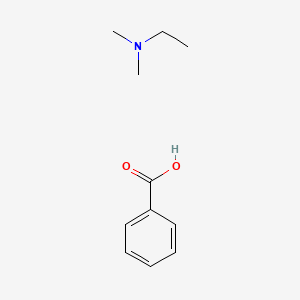
![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)

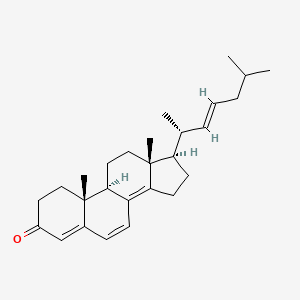
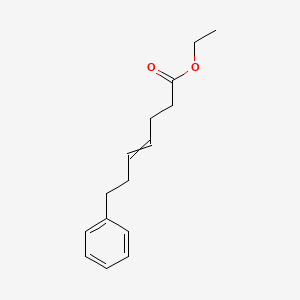
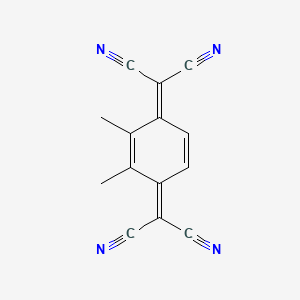
![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)

